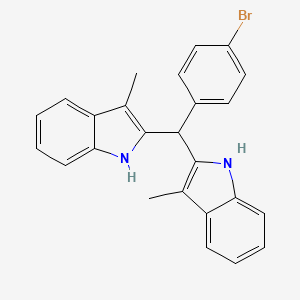
4-Bromophenyldi(3-methylindol-2-yl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromophenyldi(3-methylindol-2-yl)methane is a compound that belongs to the class of diindolylmethanes These compounds are characterized by the presence of two indole groups attached to a central methane carbon, with a bromophenyl group attached to one of the indole rings
Métodos De Preparación
4-Bromophenyldi(3-methylindol-2-yl)methane can be synthesized through a sulfuric-acid-catalyzed reaction. The synthetic route involves the reaction of 3-methylindole with 4-bromobenzaldehyde. The reaction conditions typically include the use of sulfuric acid as a catalyst to facilitate the formation of the desired product . Industrial production methods may involve scaling up this reaction while ensuring the purity and yield of the compound are optimized.
Análisis De Reacciones Químicas
4-Bromophenyldi(3-methylindol-2-yl)methane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the bromophenyl group or the indole rings.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Bromophenyldi(3-methylindol-2-yl)methane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anticancer agent.
Industry: It can be used in the synthesis of other complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromophenyldi(3-methylindol-2-yl)methane involves its interaction with specific molecular targets. The indole rings in the compound can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets. The bromophenyl group may also play a role in enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
4-Bromophenyldi(3-methylindol-2-yl)methane can be compared with other similar compounds such as:
2-Methoxyphenyldi(3-methylindol-2-yl)methane: This compound has a methoxy group instead of a bromine atom, which affects its chemical properties and reactivity.
Di(3-methylindol-2-yl)phenylmethane: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Tri(3-methylindol-2-yl)methane: Contains an additional indole ring, which may enhance its binding properties in coordination chemistry.
Propiedades
Número CAS |
620177-71-1 |
|---|---|
Fórmula molecular |
C25H21BrN2 |
Peso molecular |
429.4 g/mol |
Nombre IUPAC |
2-[(4-bromophenyl)-(3-methyl-1H-indol-2-yl)methyl]-3-methyl-1H-indole |
InChI |
InChI=1S/C25H21BrN2/c1-15-19-7-3-5-9-21(19)27-24(15)23(17-11-13-18(26)14-12-17)25-16(2)20-8-4-6-10-22(20)28-25/h3-14,23,27-28H,1-2H3 |
Clave InChI |
JDRSHVXXHMSPDT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC2=CC=CC=C12)C(C3=CC=C(C=C3)Br)C4=C(C5=CC=CC=C5N4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methyl-1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12575434.png)
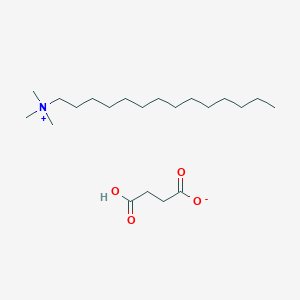
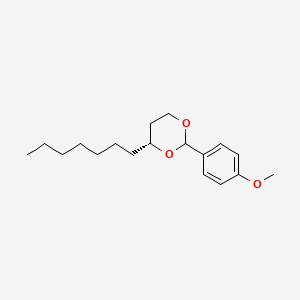


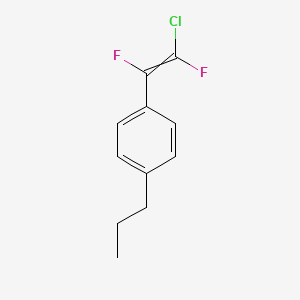

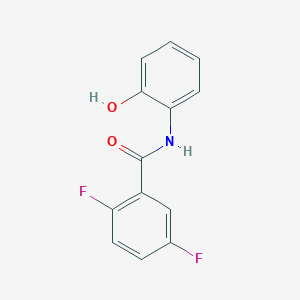
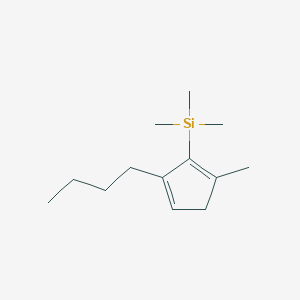
![1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene](/img/structure/B12575484.png)

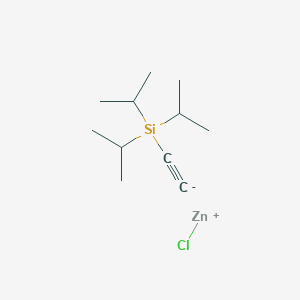
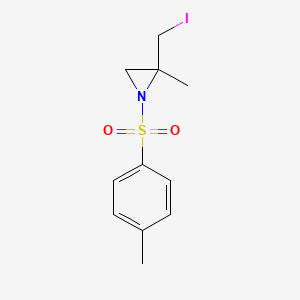
![2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12575497.png)
